5-Methoxy-3H-benzo[b]thiophen-2-one
Description
5-Methoxy-3H-benzo[b]thiophen-2-one is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a methoxy group at the 5-position and a ketone at the 2-position. Its molecular formula is C₉H₈O₂S, with a molecular weight of 180.22 g/mol. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modifications to tune electronic, steric, and pharmacological properties .
Properties
CAS No. |
18926-46-0 |
|---|---|
Molecular Formula |
C9H8O2S |
Molecular Weight |
180.221 |
IUPAC Name |
5-methoxy-3H-1-benzothiophen-2-one |
InChI |
InChI=1S/C9H8O2S/c1-11-7-2-3-8-6(4-7)5-9(10)12-8/h2-4H,5H2,1H3 |
InChI Key |
GRAFPNNPHKWJMQ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)SC(=O)C2 |
Synonyms |
5-Methoxy-3H-benzo[b]thiophen-2-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares 5-Methoxy-3H-benzo[b]thiophen-2-one with structurally related benzo[b]thiophene derivatives:
Key Observations:
- Substituent Effects : The methoxy group in the target compound is electron-donating, enhancing resonance stabilization of the aromatic system compared to electron-withdrawing groups like chloro (e.g., ). This difference impacts reactivity in cross-coupling reactions and electronic properties in materials applications.
- Functional Group Diversity : Derivatives with sulfonyl chloride (e.g., ) or ester groups (e.g., ) exhibit distinct chemical behaviors, such as increased electrophilicity or susceptibility to hydrolysis.
Physicochemical and Pharmacological Properties
- Solubility : The methoxy group improves solubility in polar solvents compared to chloro or methyl substituents due to its polarity.
- Chloro-substituted analogs (e.g., ) often exhibit enhanced metabolic stability but may increase toxicity risks. Nitro-containing derivatives (e.g., ) show strong electron-withdrawing effects, useful in designing photosensitive materials or inhibitors.
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